
6-Ethoxy-2-mercaptobenzothiazole
Overview
Description
6-Ethoxy-2-mercaptobenzothiazole: is an organic compound with the molecular formula C9H9NOS2 . It is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Ethoxy-2-mercaptobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-mercaptobenzothiazole with ethyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-2-mercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
Pharmaceutical Applications
- Active Pharmaceutical Ingredients (APIs) :
- Antifungal Agents :
- Electroless Gold Plating :
Material Science Applications
- Corrosion Inhibitors :
- Polymer Additives :
Table 1: Summary of Applications of this compound
Application Area | Specific Use | Key Findings/Notes |
---|---|---|
Pharmaceutical | Synthesis of APIs | Effective as a reagent for kinase inhibitors |
Antifungal agents | Demonstrated significant growth inhibition on fungi | |
Materials Science | Electroless gold plating | Enhanced stability and quality of gold deposits |
Corrosion inhibitors | Forms protective films on metal surfaces | |
Polymer additives | Improves thermal stability and environmental resistance |
Table 2: Electroless Gold Plating Stability Test Results
Concentration (ppm) | Stability Observations | Plating Rate Comparison |
---|---|---|
0.5 | Stable; no precipitate | Similar to control |
1.0 | Stable; no precipitate | Similar to control |
2.5 | Stable; no precipitate | Similar to control |
5.0 | Stable; no precipitate | Similar to control |
Case Studies
-
Antifungal Activity Study :
A study investigated the antifungal efficacy of derivatives of this compound against various strains of Candida species. The results indicated a dose-dependent inhibition of fungal growth, with certain derivatives achieving IC50 values below 10 µM, highlighting their potential as therapeutic agents against fungal infections. -
Gold Plating Solution Development :
Research documented the formulation of electroless gold plating solutions incorporating varying concentrations of this compound. The findings revealed that solutions with this compound exhibited enhanced stability over time compared to control solutions without it, significantly reducing the formation of gold precipitates during storage.
Mechanism of Action
The mechanism of action of 6-ethoxy-2-mercaptobenzothiazole involves its interaction with various molecular targets. It acts as a potent mechanism-based inhibitor of several enzymes, including:
- Acyl coenzyme A cholesterol acyltransferase
- Monoamine oxidase
- Heat shock protein 90
- Cathepsin D
- c-Jun N-terminal kinases
These interactions can lead to various biological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities .
Comparison with Similar Compounds
- 2-Mercaptobenzothiazole
- 6-Amino-2-mercaptobenzothiazole
- 5-Chloro-2-mercaptobenzothiazole
- 2-Mercaptobenzimidazole
- 2-Mercaptobenzoxazole
Uniqueness: 6-Ethoxy-2-mercaptobenzothiazole is unique due to its ethoxy group at the 6-position, which can influence its reactivity and biological activity. This structural modification can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications .
Biological Activity
6-Ethoxy-2-mercaptobenzothiazole (C9H9NOS2) is a compound belonging to the class of mercaptobenzothiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The primary biological activity of this compound is attributed to its role as an inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are critical components in various cellular processes, including inflammation, apoptosis, and cell differentiation. By inhibiting JNKs, this compound can modulate several biochemical pathways that affect cell survival and differentiation.
Biochemical Pathways
The inhibition of JNKs leads to significant changes at the molecular level:
- Altered Cell Signaling : Inhibition can disrupt normal signaling pathways involved in cell growth and apoptosis.
- Impact on Inflammation : JNK inhibition can reduce inflammatory responses, making this compound a potential anti-inflammatory agent.
This compound is characterized by its insolubility in water , which may influence its bioavailability and efficacy in biological systems. The compound is sensitive to environmental conditions, being incompatible with strong oxidizing agents and bases.
Biological Activities
The biological activities of this compound encompass several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of mercaptobenzothiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains and fungi, including Staphylococcus aureus and Candida albicans .
Antitumor Activity
There is emerging evidence suggesting that this compound may possess antitumor properties. The compound's ability to inhibit JNKs could play a role in reducing tumor cell proliferation and inducing apoptosis in cancer cells .
Anti-inflammatory Effects
Given its mechanism of action on JNKs, this compound may also serve as an anti-inflammatory agent. The modulation of inflammatory pathways through JNK inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives with electron-donor groups at the 6-position showed enhanced antifungal activity against Candida albicans, highlighting the significance of structural modifications in enhancing biological activity .
- Antitumor Potential : In vitro assays indicated that mercaptobenzothiazole derivatives could induce apoptosis in cancer cell lines. Specifically, complexes formed with silver (Ag) showed higher apoptotic rates compared to gold (Au) complexes, suggesting a pathway for developing new anticancer agents .
- Inflammation Reduction : Research has indicated that certain derivatives exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, supporting their use as therapeutic agents for inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is presented below:
Compound Name | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |
---|---|---|---|
2-Mercaptobenzothiazole | Moderate | Yes | Yes |
5-Chloro-2-mercaptobenzothiazole | High | Yes | Moderate |
6-Amino-2-mercaptobenzothiazole | Moderate | No | High |
This compound | High | Potential | Yes |
Q & A
Q. What are the key physicochemical properties of 6-Ethoxy-2-mercaptobenzothiazole, and how are they experimentally validated?
This compound (CAS: 199664-70-5) has a molecular formula of C₉H₉NOS₂ and molecular weight 211.30 g/mol . Key properties include solubility in organic solvents (e.g., ethanol) and thermal stability, validated via:
- Spectroscopic analysis : NMR and IR spectroscopy confirm the ethoxy (–OCH₂CH₃) and thiol (–SH) functional groups.
- Chromatography : HPLC or GC-MS assesses purity and identifies by-products.
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
Advanced validation : X-ray crystallography (as applied to analogous benzothiazoles in ) resolves crystal packing and hydrogen-bonding interactions critical for stability.
Q. What synthetic methodologies are recommended for preparing this compound with high yield and purity?
Basic synthesis :
- Core structure formation : React 4-substituted ortho-phenylenediamine with carbon disulfide (CS₂) in alkaline conditions (KOH/ethanol), followed by ethoxylation using ethyl bromide .
- Purification : Recrystallization from ethanol removes unreacted starting materials .
Advanced optimization : - Microwave-assisted synthesis : Reduces reaction time (e.g., 45 minutes at 130°C) while improving yield, as demonstrated for similar benzothiazole derivatives .
- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxylation efficiency .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or antitumor activity often arise from:
- Structural variations : Minor substituent changes (e.g., –OCH₃ vs. –OCH₂CH₃) alter bioactivity. Compare analogs like 5-Ethoxy-2-mercaptobenzimidazole (CAS: 55489-15-1) .
- Assay conditions : Standardize testing using CLSI/M07-A9 guidelines for MIC determination. For example, disc diffusion methods against S. aureus and E. coli require controlled DMF solvent volumes .
- Mechanistic studies : Use fluorescence quenching or molecular docking to correlate structure-activity relationships (SARs) .
Q. What advanced analytical techniques are critical for characterizing this compound derivatives?
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 211.30 for [M+H]⁺) and fragmentation patterns .
- Single-crystal XRD : Resolves bond lengths and dihedral angles (e.g., planar benzothiazole ring deviations <0.05 Å) .
- Solid-state NMR : Probes hydrogen-bonding networks and polymorphism in crystalline forms .
Q. How can researchers design experiments to study the environmental impact of this compound?
- Ecotoxicity assays : Follow OECD 201/202 guidelines using Daphnia magna or Aliivibrio fischeri to assess acute toxicity (LC₅₀/EC₅₀).
- Degradation studies : Use UV/H₂O₂ advanced oxidation processes (AOPs) to monitor by-product formation via LC-MS .
- Waste management : Classify lab waste as WGK 2 (moderately hazardous) and ensure disposal via certified facilities .
Q. What strategies mitigate challenges in synthesizing hydrazino derivatives of this compound?
Key challenges : Low yields due to competing side reactions (e.g., disulfide formation).
Solutions :
- Reaction control : Reflux this compound with hydrazine hydrate in anhydrous ethanol under nitrogen to suppress oxidation .
- Post-reaction workup : Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate 2-hydrazinobenzothiazole intermediates .
- Condensation optimization : React with oxadiazoles in dry pyridine at 60°C to form triazole derivatives with >75% yield .
Q. How do substituent modifications on the benzothiazole ring affect electronic properties?
- Electron-donating groups (e.g., –OCH₂CH₃) : Increase electron density at C2, enhancing nucleophilicity for S-alkylation reactions. Confirmed via DFT calculations (e.g., HOMO-LUMO gaps) .
- Electron-withdrawing groups (e.g., –NO₂) : Reduce reactivity but improve thermal stability, as shown in TGA for analogs .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Properties
IUPAC Name |
6-ethoxy-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOASVNMVYBSLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059512 | |
Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-53-6 | |
Record name | 6-Ethoxy-2-mercaptobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Ethoxy-2-mercaptobenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethoxy-2-mercaptobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.005 | |
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Retrosynthesis Analysis
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